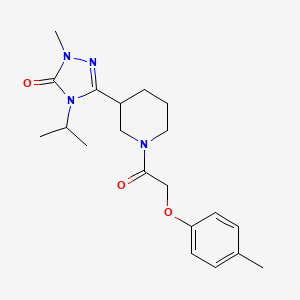![molecular formula C12H9FN4O2S B11193087 N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11193087.png)
N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of 3-fluoroaniline with a triazolo[4,3-a]pyridine derivative under sulfonylation conditions. The reaction is often carried out in the presence of a base such as triethylamine and a sulfonyl chloride reagent . The reaction conditions may vary, but common solvents include dichloromethane and the reaction is typically performed at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme falcipain-2, which is crucial for the survival of the malaria parasite Plasmodium falciparum . By inhibiting this enzyme, the compound disrupts the parasite’s ability to degrade hemoglobin, ultimately leading to its death .
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
Triazolothiadiazine derivatives: These compounds also contain a triazole ring and are known for their diverse pharmacological activities.
Uniqueness
N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit falcipain-2 sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H9FN4O2S |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C12H9FN4O2S/c13-9-2-1-3-10(6-9)16-20(18,19)11-4-5-12-15-14-8-17(12)7-11/h1-8,16H |
InChI Key |
ZPPRNUVBJOXZQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CN3C=NN=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B11193004.png)
![3-[[(2-Chlorobenzoyl)(2-methoxyethyl)amino]methyl]phenyl 3-(trifluoromethyl)benzenesulfonate](/img/structure/B11193007.png)
![2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11193024.png)
![6-{3-[(5-chloro-2-hydroxybenzyl)amino]pyrrolidin-1-yl}-N-cyclopropylpyridine-3-carboxamide](/img/structure/B11193031.png)
![N-benzyl-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11193035.png)

![N-(2-fluorophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11193054.png)

![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11193077.png)
![4-(2-chlorophenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11193078.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B11193081.png)
![N-[2-(Piperidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide](/img/structure/B11193086.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11193094.png)
![6-butyl-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11193095.png)
